N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide typically involves the condensation of furan-2-carbohydrazide with 4-(benzyloxy)-3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-{(Z)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide
- N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-oxo-4-phenylpyrrolidine-3-carbohydrazide
Uniqueness
N’-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide stands out due to its specific structural features, such as the combination of a furan ring with benzyloxy and methoxyphenyl groups.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-24-19-12-16(13-21-22-20(23)18-8-5-11-25-18)9-10-17(19)26-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,22,23)/b21-13- |
InChI Key |
QFHPRIZRMDDZFE-BKUYFWCQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=CO2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.